molecular formula C15H14N2OS B2457108 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole CAS No. 2379994-35-9

2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole

Cat. No.: B2457108
CAS No.: 2379994-35-9
M. Wt: 270.35
InChI Key: PWFPZPGIIXLTDO-UHFFFAOYSA-N
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Description

2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a thiophene and pyrrolidine moiety. This unique structure imparts the compound with a range of interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization with thiourea to form the benzoxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The thiophene and benzoxazole moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole stands out due to its unique combination of a benzoxazole ring with thiophene and pyrrolidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its potential therapeutic and industrial uses further highlight its uniqueness in the field of heterocyclic chemistry.

Properties

IUPAC Name

2-(3-thiophen-3-ylpyrrolidin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-4-14-13(3-1)16-15(18-14)17-7-5-11(9-17)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFPZPGIIXLTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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